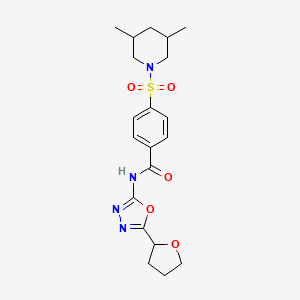

![molecular formula C9H12BrN3O B2638850 4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one CAS No. 2283650-14-4](/img/structure/B2638850.png)

4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

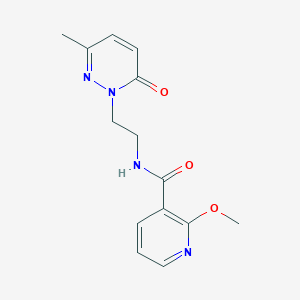

The compound “4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring, a bromopyrazole group, and a methyl group . Pyrrolidin-2-one, also known as pyrrolidone, is a common motif in pharmaceuticals and natural products . Bromopyrazole is a halogenated heterocycle .

Chemical Reactions Analysis

The reactivity of “this compound” would depend on its exact structure. The bromopyrazole moiety could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be predicted based on the functional groups present in the molecule .Scientific Research Applications

Synthesis of Pyrrolidine Derivatives and Alkaloids:

- The compound 4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one has potential applications in the synthesis of pyrrolidine derivatives. For instance, a concise method was developed for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, important biosynthetic intermediates for tropane alkaloids, from the key intermediate N-methylpyrrolinium cation (Xiao-Yan Ma et al., 2020).

- Another study focused on fragment-based design of bromodomain inhibitors using N-methylpyrrolidone derivatives, including 4-phenyl substituted analogues like 1-methyl-4-phenylpyrrolidin-2-one, indicating its role in the development of complex chiral compounds with improved affinity for bromodomain-containing protein 4 (J. P. Hilton-Proctor et al., 2020).

Bromination and Antimicrobial Applications:

- The compound's derivatives have been utilized in antimicrobial research. For instance, bromination of certain pyrazoles led to the synthesis of α-bromoenones and bipyrazoles, which exhibited notable in vitro antibacterial and antifungal activities (R. Pundeer et al., 2013).

Inorganic and Organometallic Chemistry:

- In organometallic chemistry, 4-bromopyrazole derivatives have been explored. One study demonstrated the use of a cationic Ir(I) complex in catalyzing the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline, followed by hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine (L. Field et al., 2003).

Pharmaceutical Research:

- In pharmaceutical research, the compound's derivatives have been used to synthesize potential antipsychotic agents. For example, a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides were prepared to investigate dopamine D-2 receptors (T. Högberg et al., 1990).

Crystallography and Materials Science

Crystal Structure Analysis:

- In crystallography, the structural analysis of 4-bromopyrazole derivatives has been carried out to understand their molecular configurations and intermolecular interactions, which can have implications in materials science (C. Foces-Foces et al., 1999).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-[(4-bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-12-4-7(2-9(12)14)5-13-6-8(10)3-11-13/h3,6-7H,2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIVOEQNUMKSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

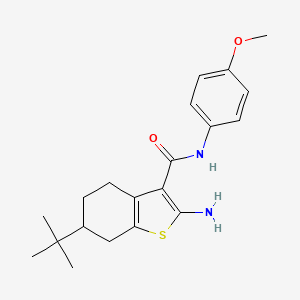

![1,7-dimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638769.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2638770.png)

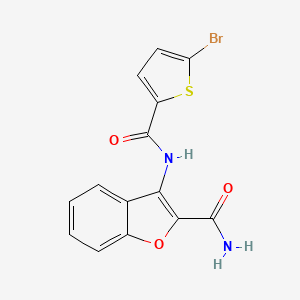

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2638777.png)

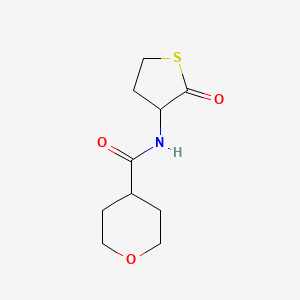

![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2638779.png)

![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide](/img/structure/B2638784.png)

![2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine](/img/structure/B2638786.png)

![7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638787.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2638789.png)